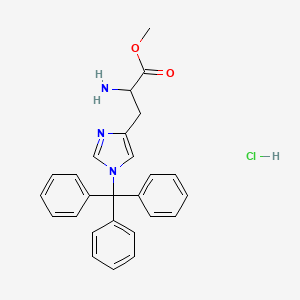![molecular formula C9H12N2O3 B15146076 (7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine CAS No. 887593-36-4](/img/structure/B15146076.png)
(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine is a chemical compound characterized by the presence of a methoxy group attached to a benzo[1,3]dioxole ring, which is further linked to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine typically involves the following steps:
Formation of the Benzo[1,3]dioxole Ring: The initial step involves the formation of the benzo[1,3]dioxole ring through a cyclization reaction of catechol derivatives with formaldehyde.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzo[1,3]dioxole ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Hydrazine Moiety: The final step involves the reaction of the methoxy-benzo[1,3]dioxole derivative with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles, forming substituted hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and quinones.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine compounds.
Scientific Research Applications
(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of (7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the methoxy-benzo[1,3]dioxole structure may interact with cellular membranes, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-amine: Similar structure but with an amine group instead of hydrazine.
(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-phosphonic acid dimethyl ester: Contains a phosphonic acid ester group.
(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-phosphonic acid: Contains a phosphonic acid group.
Uniqueness
(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine is unique due to the presence of the hydrazine moiety, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
887593-36-4 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(7-methoxy-1,3-benzodioxol-5-yl)methylhydrazine |
InChI |
InChI=1S/C9H12N2O3/c1-12-7-2-6(4-11-10)3-8-9(7)14-5-13-8/h2-3,11H,4-5,10H2,1H3 |
InChI Key |
QZOIQTHHERQCON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



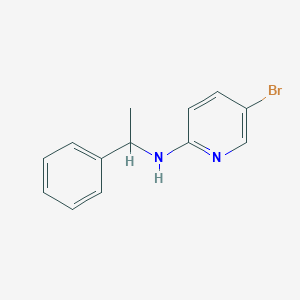
![1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B15146019.png)
![methyl 3-ethenyl-4-[3-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B15146024.png)
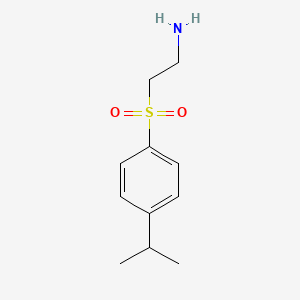
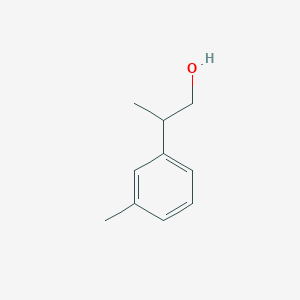
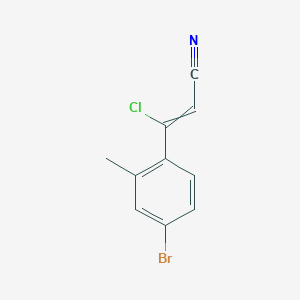
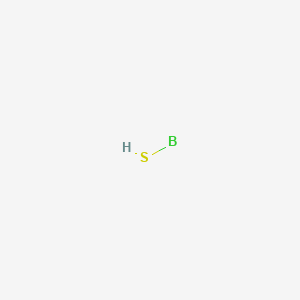
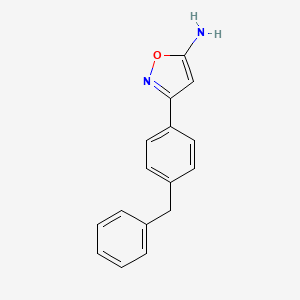
![3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine](/img/structure/B15146050.png)
![7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15146054.png)
![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane](/img/structure/B15146082.png)
![(4S,5S,6R,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B15146086.png)
